molecular formula C10H19NO4 B8053366 Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate

Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate

Cat. No.: B8053366
M. Wt: 217.26 g/mol
InChI Key: IFJWNKSGGWAKOS-UHFFFAOYSA-N
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Description

The compound with the identifier “Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate” is known as 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid.

Preparation Methods

Industrial Production Methods: Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

4-Methoxybicyclo[211]hexane-1-carboxylic acid has a wide range of scientific research applications It is used in chemistry for the synthesis of complex molecules and as a building block in organic synthesis In biology, it may be used as a probe to study biochemical pathwaysAdditionally, it is used in industrial research for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds in terms of its structure and reactivity. Similar compounds include other bicyclic carboxylic acids and methoxy-substituted bicyclic compounds. The uniqueness of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic structure and the presence of a methoxy group, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)4-7(11)10(13)5-14-6-10/h7,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWNKSGGWAKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1(COC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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